

Spectroscopic Data for Benzyloxy-Containing Amides: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-(Benzyloxy)-2-hydroxypropanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a range of benzyloxy-containing amides. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry), offers detailed experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Spectroscopic Data of Benzyloxy-Containing Amides

The following tables summarize the key spectroscopic data for a selection of benzyloxy-containing amides. This data is crucial for the structural elucidation and characterization of these compounds.

Table 1: ^1H NMR Spectroscopic Data for Selected Benzyloxy-Containing Amides

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
N-Benzylbenzamide	CDCl ₃	7.79 (d, J = 7.3 Hz, 2H, Ar-H), 7.48 (t, J = 7.4 Hz, 1H, Ar-H), 7.40 (t, J = 7.5 Hz, 2H, Ar-H), 7.34 (d, J = 4.4 Hz, 4H, Ar-H), 7.31–7.26 (m, 1H, Ar-H), 6.68 (brs, 1H, NH), 4.62 (d, J = 5.7 Hz, 2H, CH ₂). [1] [2] [3]
N-(4-Bromobenzyl)benzamide	CDCl ₃	7.81–7.75 (m, 2H, Ar-H), 7.52–7.41 (m, 5H, Ar-H), 7.24 (d, J = 8.4 Hz, 2H, Ar-H), 6.43 (s, 1H, NH), 4.60 (d, J = 5.7 Hz, 2H, CH ₂). [3]
N-Benzyl-4-nitrobenzamide	CDCl ₃	8.28 (d, J = 9.0 Hz, 2H, Ar-H), 7.96 (d, J = 9.0 Hz, 2H, Ar-H), 7.36 (m, 5H, Ar-H), 6.47 (bs, 1H, NH), 4.67 (d, J = 6.0 Hz, 2H, CH ₂). [1]
N-Benzyl-4-cyanobenzamide	CDCl ₃	7.92–7.87 (m, 3H, Ar-H), 7.71–7.87 (m, 2H, Ar-H), 7.66–7.49 (m, 2H, Ar-H), 7.36–7.34 (m, 2H, Ar-H), 6.68 (bs, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H, CH ₂). [1]
N-Benzyl-4-methylbenzamide	CDCl ₃	7.69 (d, J = 8.0 Hz, 2H, Ar-H), 7.36–7.27 (m, 5H, Ar-H), 7.22 (d, J = 8.0 Hz, 2H, Ar-H), 6.49 (bs, 1H, NH), 4.63 (d, J = 5.0 Hz, 2H, CH ₂), 2.39 (s, 3H, CH ₃). [1]

Table 2: ^{13}C NMR Spectroscopic Data for Selected Benzyloxy-Containing Amides

Compound	Solvent	Chemical Shifts (δ , ppm)
N-Benzylbenzamide	CDCl_3	167.4, 138.2, 134.3, 131.5, 128.7, 128.5, 127.8, 127.5, 126.9, 44.0.[3]
N-(4-Bromobenzyl)benzamide	CDCl_3	167.4, 137.3, 134.1, 131.8, 131.7, 129.5, 128.6, 126.9, 121.4, 43.4.[3]
N-Benzyl-4-nitrobenzamide	CDCl_3	165.7, 149.9, 140.3, 137.8, 129.3, 128.5, 128.3, 124.2, 44.8.[1]
N-Benzyl-4-cyanobenzamide	CDCl_3	165.8, 140.2, 137.9, 132.8, 129.2, 128.9, 128.0, 127.8, 118.3, 115.5, 44.7.
N-Benzyl-4-methylbenzamide	CDCl_3	167.3, 142.2, 138.4, 131.5, 129.3, 128.8, 127.9, 127.6, 127.0, 44.1, 21.5.

Table 3: IR and Mass Spectrometry Data for N-Benzylbenzamide

Spectroscopic Technique	Key Data
IR (Infrared) Spectroscopy	C=O stretch: $\sim 1645\text{ cm}^{-1}$, N-H stretch: $\sim 3301\text{ cm}^{-1}$, N-H bend: $\sim 1542\text{ cm}^{-1}$, Aromatic C=C stretch: $\sim 1508\text{ cm}^{-1}$, C-N stretch: $\sim 1313\text{ cm}^{-1}$. [4]
MS (Mass Spectrometry) - EI	Molecular Ion (M^+): m/z 211. Key Fragments: m/z 105 (benzoyl cation), m/z 91 (tropylium cation), m/z 77 (phenyl cation).[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of benzyloxy-containing amides.

Synthesis of N-Benzylbenzamide

This protocol describes a general method for the synthesis of N-benzylbenzamide from benzoic acid and benzylamine.

Materials:

- Benzoic acid
- Triphenylphosphine (PPh₃)
- Iodine (I₂)
- Benzylamine
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of iodine (0.49 mmol) in CH₂Cl₂ (2 mL) at 0 °C, add triphenylphosphine (0.49 mmol) in one portion.
- Add benzoic acid (0.41 mmol) to the mixture and stir for 5 minutes.

- Add benzylamine (0.49 mmol) and continue stirring for another 5 minutes.
- Add triethylamine (0.82 mmol) to the reaction mixture.
- Allow the solution to warm to room temperature and stir for an additional 10 minutes.
- Concentrate the crude mixture under reduced pressure using a rotary evaporator.
- Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (typically 10-40% ethyl acetate) as the eluent to afford the pure N-benzylbenzamide.
- Dry the purified product over anhydrous MgSO_4 , filter, and concentrate to yield the final product.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the purified amide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube.^[5] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.^[1]
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Use the residual solvent peak as an internal reference.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

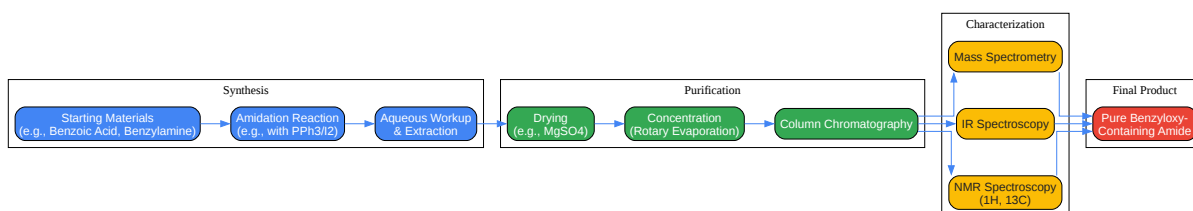
- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of the solid amide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.^[6] Press the mixture into a thin, transparent pellet using a hydraulic press.^[6]
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

2.2.3. Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the amide in a volatile organic solvent (e.g., methanol or acetonitrile).
- **Data Acquisition (Electron Ionization - EI):** Introduce the sample into the mass spectrometer. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[7] The resulting ions are then separated by their mass-to-charge ratio (m/z).

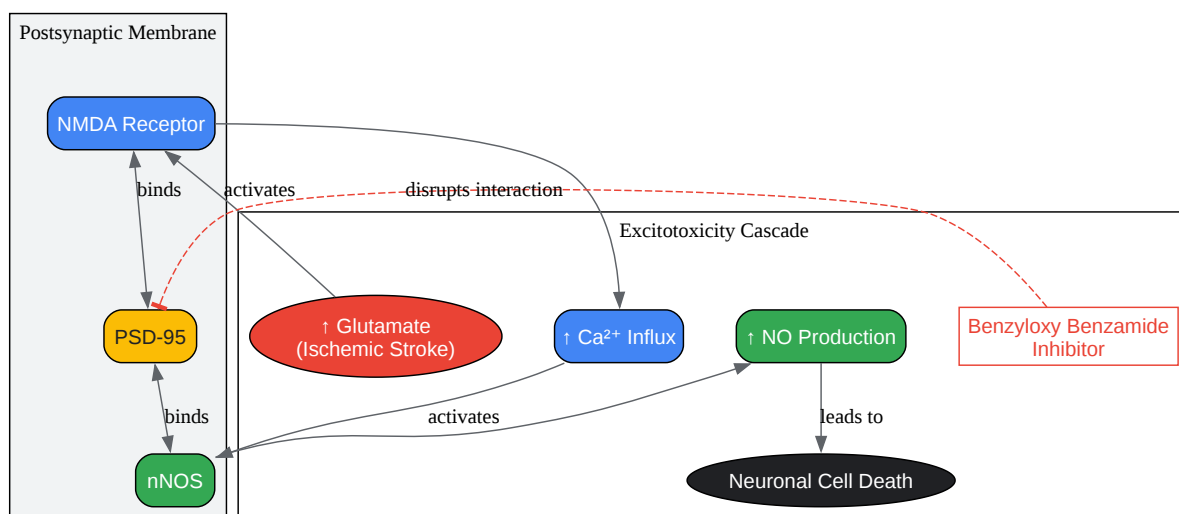
Visualizations

The following diagrams illustrate a key signaling pathway involving benzyloxy-containing amides, a general experimental workflow, and a logical relationship relevant to their application.



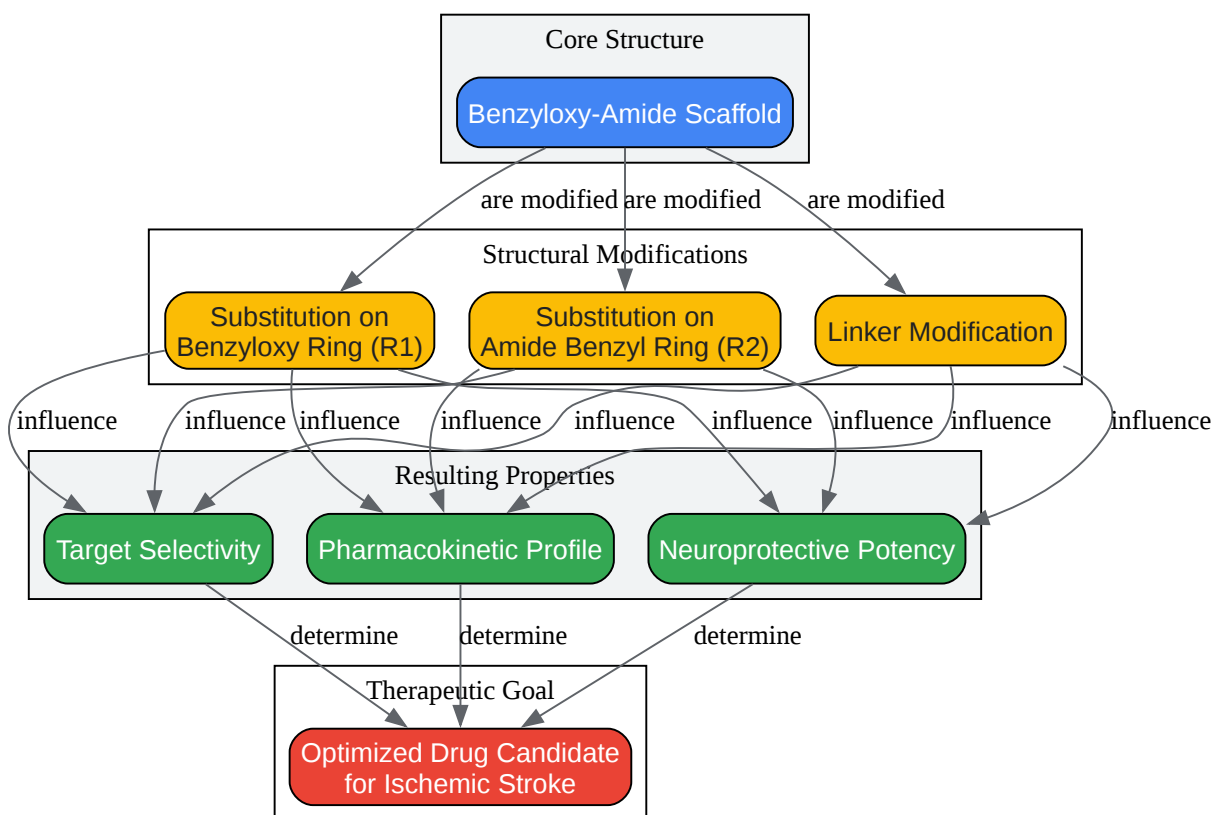
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Figure 1: General experimental workflow for the synthesis and characterization of benzyloxy-containing amides.



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Figure 2: Signaling pathway of PSD95-nNOS interaction in ischemic stroke and the inhibitory action of benzyloxy benzamide derivatives.



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Figure 3: Logical relationship illustrating the structure-activity relationship (SAR) considerations for benzyloxy-containing amides as neuroprotective agents.

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